(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide
Description
(E)-3-[4-(Benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide is a synthetic small molecule characterized by an (E)-configured α,β-unsaturated propenamide backbone. Key structural features include:
- 4-Chlorobenzyl amide substituent: The N-linked 4-chlorobenzyl group enhances electronic effects and may influence biological interactions via halogen bonding .
Knoevenagel condensation to form the α,β-unsaturated carbonyl system.
Amide coupling (e.g., via EDCI/HOBt) to attach the 4-chlorobenzylamine moiety.
The compound’s design likely targets bioactive scaffolds, given the prevalence of similar structures in antimicrobial and anticancer research .
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(4-phenylmethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c24-21-11-6-19(7-12-21)16-25-23(26)15-10-18-8-13-22(14-9-18)27-17-20-4-2-1-3-5-20/h1-15H,16-17H2,(H,25,26)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULBFGJSMYNBFX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide typically involves the following steps:
Preparation of 4-(benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of (E)-3-[4-(benzyloxy)phenyl]-2-propenoic acid: The aldehyde group of 4-(benzyloxy)benzaldehyde is converted to a carboxylic acid via oxidation, followed by a Wittig reaction to introduce the propenoic acid moiety.
Amidation: The final step involves the reaction of (E)-3-[4-(benzyloxy)phenyl]-2-propenoic acid with 4-chlorobenzylamine under dehydrating conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The propenamide double bond can be reduced to form the corresponding saturated amide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving amide bonds.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chlorobenzyl groups may enhance binding affinity and specificity to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogy.
Key Observations:
Halogenated derivatives () exhibit higher molar masses due to additional Cl/F atoms, which may improve binding affinity but reduce aqueous solubility.
Biological Activity Trends: Compounds with thiazolidinone or aminothiazole moieties () show notable antimicrobial activity, suggesting that the propenamide backbone in the target compound could be optimized for similar applications . The chlorobenzyl group’s electron-withdrawing nature may enhance interactions with enzyme active sites compared to methoxy or cyano substituents () .
Synthetic Feasibility: Microwave-assisted synthesis () improves yields and reduces reaction times for asymmetric propenamides, a strategy applicable to the target compound .
Biological Activity
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with data tables summarizing key studies.
Chemical Structure and Properties
The compound features a propenamide backbone with significant substituents, including a benzyloxy group and a chlorobenzyl moiety. Its molecular formula is , and it has a molecular weight of 377.87 g/mol. The presence of these functional groups may enhance its interaction with biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorobenzyl groups are believed to enhance binding affinity and specificity, which may lead to various therapeutic effects. Although detailed mechanisms are still under investigation, preliminary studies suggest the following potential actions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways related to pain and inflammation.
In Vitro Studies
Several studies have assessed the biological activity of this compound through in vitro assays. The following table summarizes key findings from recent research:
Case Studies
- Anti-Inflammatory Effects : In a study published in Pharmacological Research, this compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in treating inflammatory diseases.
- Anticancer Potential : A case study highlighted the compound's effects on breast cancer cell lines, where it induced apoptosis and inhibited cell proliferation. These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
